5'-Isobutylthioinosine

Description

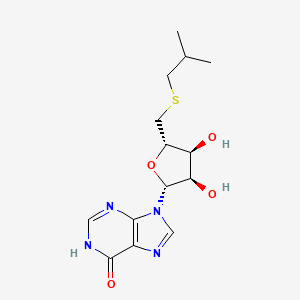

5'-Isobutylthioinosine is a nucleoside analogue derived from inosine, a naturally occurring purine nucleoside. Structurally, it features a sulfur atom replacing the oxygen in the 5'-hydroxyl group of the ribose moiety, with an isobutyl group (-CH₂CH(CH₃)₂) attached via a thioether linkage. This modification distinguishes it from canonical nucleosides and imparts unique biochemical properties, particularly in enzyme interactions and metabolic pathways .

Properties

CAS No. |

67739-76-8 |

|---|---|

Molecular Formula |

C14H20N4O4S |

Molecular Weight |

340.40 g/mol |

IUPAC Name |

9-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(2-methylpropylsulfanylmethyl)oxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C14H20N4O4S/c1-7(2)3-23-4-8-10(19)11(20)14(22-8)18-6-17-9-12(18)15-5-16-13(9)21/h5-8,10-11,14,19-20H,3-4H2,1-2H3,(H,15,16,21)/t8-,10-,11-,14-/m1/s1 |

InChI Key |

CMFIWMWBTZQTQH-IDTAVKCVSA-N |

Isomeric SMILES |

CC(C)CSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=CNC3=O)O)O |

Canonical SMILES |

CC(C)CSCC1C(C(C(O1)N2C=NC3=C2N=CNC3=O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Chemical Properties

The primary structural distinction among thioinosine derivatives lies in the alkyl chain attached to the sulfur atom at the 5'-position:

| Compound Name | Substituent Group | Molecular Formula | Key Structural Features |

|---|---|---|---|

| 5'-Methylthioinosine | Methyl (-CH₃) | C₁₁H₁₄N₄O₃S | Compact methyl group; enhances solubility |

| 5'-Ethylthioinosine | Ethyl (-CH₂CH₃) | C₁₂H₁₆N₄O₃S | Intermediate chain length; moderate lipophilicity |

| 5'-Isobutylthioinosine | Isobutyl (-CH₂CH(CH₃)₂) | C₁₄H₂₀N₄O₃S | Bulky isobutyl group; increased hydrophobicity |

The larger isobutyl group in this compound likely impacts its solubility, membrane permeability, and binding affinity to enzymes compared to smaller analogs .

Enzymatic Activity and Substrate Specificity

Studies on plant methylthioadenosine nucleosidases (MTANs) reveal significant differences in substrate preferences:

- Lupinus luteus MTAN exhibits broad specificity, hydrolyzing this compound, 5'-Methylthioinosine, and 5'-Ethylthioinosine, albeit with reduced catalytic efficiency compared to its primary substrate, 5'-methylthioadenosine (MTA; Km = 0.4–2.1 µM) .

- In contrast, Escherichia coli MTAN shows strict specificity for adenosine-based substrates and cannot hydrolyze inosine derivatives like this compound .

- Oryza sativa MTAN hydrolyzes S-adenosylhomocysteine (SAH) at 16% of the rate observed for MTA but shows negligible activity toward thioinosine analogs, highlighting divergent evolutionary adaptations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.